molecular formula C28H22Br2N2O4 B2415170 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide CAS No. 325978-15-2

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide

Cat. No.: B2415170
CAS No.: 325978-15-2
M. Wt: 610.302
InChI Key: RGLPKQYUURKSPR-UHFFFAOYSA-N
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Description

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O2 . This compound is characterized by the presence of multiple bromine atoms and methoxy groups, making it a unique molecule in the field of organic chemistry.

Properties

IUPAC Name

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Br2N2O4/c1-35-25-15-19(7-13-23(25)31-27(33)17-3-9-21(29)10-4-17)20-8-14-24(26(16-20)36-2)32-28(34)18-5-11-22(30)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLPKQYUURKSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OC)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide typically involves multiple steps. One common method includes the bromination of benzoyl compounds followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

The compound 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex biphenyl structure with multiple bromine and methoxy substituents. Its molecular formula is C₁₈H₁₈Br₂N₂O₂, and it has a molecular weight of approximately 414.26 g/mol. The presence of bromine atoms is significant as they can enhance the compound's biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds, indicating that This compound may also exhibit notable cytotoxic effects against cancer cell lines. For instance, a related study on benzamide derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with IC₅₀ values significantly lower than those of established chemotherapeutic agents .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC₅₀ (mM)Cell Line
This compoundTBDTBD
N-(phenylcarbamothioyl)-4-bromobenzamide0.27MCF-7
Hydroxyurea9.76MCF-7

The mechanisms through which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
  • Targeting Specific Pathways : The structure suggests potential interactions with key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway .

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related benzamide derivatives, compounds exhibited low toxicity to normal cells (e.g., Vero cells), suggesting a favorable therapeutic index .

Case Studies and Research Findings

A comprehensive analysis of related compounds indicates that modifications in the chemical structure significantly influence biological activity. For example:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that structural variations could enhance or diminish anticancer activity .
  • Docking Studies : Computational docking studies have been employed to predict the interaction between these compounds and target proteins, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Approach : A multi-step synthesis is typically required, starting with Suzuki-Miyaura coupling to assemble the biphenyl core. Bromination and amidation reactions follow, with careful control of stoichiometry and temperature. For example, using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water mixture (3:1 v/v) at 80°C for 12 hours achieves >75% yield in biphenyl formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Optimization studies suggest that reducing reaction time for bromination steps to 4 hours minimizes side-product formation .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Prioritize signals for methoxy groups (δ ~3.8 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and aromatic protons adjacent to bromine (deshielded to δ ~7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 625.9874 for C₂₆H₂₀Br₂N₂O₄) and isotopic patterns characteristic of two bromine atoms .
  • FT-IR : Confirm amide C=O stretching at ~1650–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Q. How do bromine substituents and methoxy groups influence solubility and purification challenges?

  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO) for biological assays. Methoxy groups improve solubility in ethanol or THF but complicate crystallization due to steric effects .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for final purification. Bromine’s electron-withdrawing effect enhances retention times, aiding separation from byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Analytical Framework :

Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity measurements) .

Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

Metabolic Stability : Use liver microsome assays to assess if rapid degradation in certain systems (e.g., murine vs. human hepatocytes) explains variability .

Q. How can computational modeling predict biological target interactions, and what experimental validation is recommended?

  • Computational Workflow :

  • Docking Studies : Use AutoDock Vina with homology-modeled protein structures (e.g., kinase domains) to identify potential binding pockets. Focus on interactions between bromine and hydrophobic residues (e.g., Phe, Leu) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD >2.5 Å suggests weak interactions .
    • Experimental Validation :
  • SPR or ITC : Quantify binding kinetics (KD) for top computational hits .
  • Mutagenesis : Replace predicted interacting residues (e.g., Tyr → Ala) to confirm critical binding sites .

Q. What are critical considerations for designing SAR studies to elucidate pharmacophoric elements?

  • SAR Design Principles :

Substituent Variation : Synthesize analogs replacing bromine with Cl or CF₃ to assess halogen bonding’s role. Methoxy groups can be replaced with ethoxy or hydroxyl to probe steric/electronic effects .

Biological Testing : Use a panel of assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. For example, removing one bromine atom reduces IC₅₀ by 40% in kinase inhibition assays .

3D-QSAR : Apply CoMFA or CoMSIA to model activity cliffs and identify key pharmacophoric regions (e.g., biphenyl dihedral angles <30° enhance binding) .

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